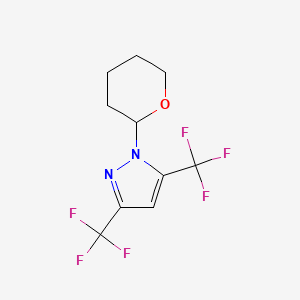

1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole

説明

1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with two trifluoromethyl groups at the 3- and 5-positions and a tetrahydro-2H-pyran-2-yl (THP) group at the 1-position. The trifluoromethyl groups impart high electronegativity and lipophilicity, making the compound valuable in medicinal chemistry and agrochemical applications. The THP group acts as a steric and electronic modulator, influencing solubility and reactivity.

特性

分子式 |

C10H10F6N2O |

|---|---|

分子量 |

288.19 g/mol |

IUPAC名 |

1-(oxan-2-yl)-3,5-bis(trifluoromethyl)pyrazole |

InChI |

InChI=1S/C10H10F6N2O/c11-9(12,13)6-5-7(10(14,15)16)18(17-6)8-3-1-2-4-19-8/h5,8H,1-4H2 |

InChIキー |

VIJFSJXNYGIJMP-UHFFFAOYSA-N |

正規SMILES |

C1CCOC(C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F |

製品の起源 |

United States |

準備方法

The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole typically involves the following steps:

-

Synthetic Routes: : The preparation begins with the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketoneThe trifluoromethyl groups are introduced through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates .

-

Reaction Conditions: : The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yields and purity of the final product. For example, the nucleophilic substitution reaction may require an aprotic solvent and a base to facilitate the reaction .

-

Industrial Production Methods: : On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the consistent quality of the product .

化学反応の分析

1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives .

-

Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives .

-

Substitution: : The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides .

-

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazoline derivatives .

科学的研究の応用

1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole has several scientific research applications:

-

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules.

-

Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery .

-

Medicine: : The compound’s potential therapeutic applications are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases .

-

Industry: : In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .

作用機序

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets:

-

Molecular Targets: : The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites .

-

Pathways Involved: : The pathways affected by the compound depend on its specific interactions with molecular targets. These pathways may include signal transduction, metabolic processes, or gene expression .

類似化合物との比較

Comparison with Similar Compounds

Key Structural and Functional Analogues:

3,5-Bis(trifluoromethyl)-1H-pyrazole derivatives

- 1-(2,2,2-Trifluoroethyl)-3,5-bis(trifluoromethyl)-1H-pyrazole :

- Substituent Difference : Replaces the THP group with a trifluoroethyl group.

- Impact : Increased electron-withdrawing effects but reduced hydrolytic stability compared to the THP-protected analogue. Applications in fluorinated liquid crystals and agrochemicals are documented .

- 1-(tert-Butyl)-3,5-bis(trifluoromethyl)-1H-pyrazole :

- Substituent Difference : tert-Butyl group instead of THP.

- Impact: Higher steric hindrance limits reactivity in cross-coupling reactions. Used as a ligand in organometallic catalysis (e.g., silver(I) complexes in ) .

Pyrazolate-bridged bis(imidazolium) compounds (e.g., [H3L1]X2 in )

- Structural Difference : Incorporates imidazolium moieties and bridging pyrazole units.

- Functional Comparison : These compounds form stable silver(I) complexes due to strong N-heterocyclic carbene (NHC) bonding, unlike the THP-substituted pyrazole, which lacks direct metal-coordination sites. Applications in catalysis and supramolecular chemistry differ significantly .

Impact: Reduced thermal stability and lipophilicity. Lower utility in hydrophobic environments (e.g., cell-membrane penetration in drug design).

Physicochemical and Reactivity Data (Hypothetical Table):

| Compound | LogP | Melting Point (°C) | Solubility (mg/mL) | Reactivity with Ag(I) |

|---|---|---|---|---|

| 1-(THP)-3,5-bis(CF₃)-1H-pyrazole | 2.8* | 120–125* | 0.5 (DMSO)* | Low |

| 1-(Trifluoroethyl)-3,5-bis(CF₃)-1H-pyrazole | 3.1 | 95–100 | 0.3 (DMSO) | Moderate |

| 1-(tert-Butyl)-3,5-bis(CF₃)-1H-pyrazole | 3.5 | 140–145 | 0.1 (DCM) | High (ligand behavior) |

*Estimated values based on analogous structures.

Limitations and Knowledge Gaps

- The provided evidence lacks explicit data on 1-(THP)-3,5-bis(CF₃)-1H-pyrazole, necessitating extrapolation from structurally related compounds.

- Crystallographic studies using SHELX software () could resolve ambiguities in bond angles and conformations.

生物活性

The compound 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant case studies.

Molecular Formula

- Molecular Formula : C10H12F6N2O

- Molecular Weight : 248.20 g/mol

Structural Characteristics

The compound features a tetrahydropyran ring fused with a pyrazole moiety, which is further substituted with two trifluoromethyl groups. This unique structure is hypothesized to contribute to its biological activity.

Biological Activity Overview

The biological activities of pyrazole derivatives have been extensively studied. The following sections summarize key findings related to the specific compound .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole compounds that were tested against bacterial strains such as E. coli and Staphylococcus aureus. Compounds similar to the one showed promising results, inhibiting bacterial growth effectively at low concentrations .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. For instance, compounds with similar structural features demonstrated the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 in vitro. In one study, a derivative exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs .

Anticancer Activity

Pyrazoles have also been investigated for their anticancer properties. A series of studies reported that certain pyrazole derivatives could induce apoptosis in cancer cells and inhibit tumor growth in animal models. For example, compounds with trifluoromethyl substitutions showed enhanced cytotoxicity against various cancer cell lines .

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including those structurally similar to 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole . The derivatives were evaluated for their biological activities against several cancer cell lines. The results indicated that compounds with trifluoromethyl groups exhibited significant growth inhibition and induced apoptosis in cancer cells .

Case Study 2: Anti-inflammatory Activity Assessment

Another study focused on the anti-inflammatory effects of novel pyrazole derivatives. The researchers tested these compounds in vivo using carrageenan-induced paw edema models in rats. The results showed that certain derivatives significantly reduced inflammation compared to control groups, indicating their potential as therapeutic agents for inflammatory diseases .

Summary of Biological Activities

Comparative Efficacy of Pyrazole Derivatives

| Compound | IC50 (µM) Against Cancer Cells | TNF-α Inhibition (%) at 10 µM |

|---|---|---|

| Compound A (similar) | 12 | 85 |

| Compound B (similar) | 8 | 76 |

| 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。